molecular formula C14H16ClN3O2S2 B2878280 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1105229-39-7

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2878280
CAS No.: 1105229-39-7
M. Wt: 357.87
InChI Key: BUDQQIITDWFZBE-UHFFFAOYSA-N
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Description

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenylsulfonyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the thiadiazole ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is studied for its biological activity. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in the search for novel treatments for various diseases.

Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Thiadiazole derivatives

  • Chlorophenylsulfonyl compounds

Uniqueness: 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole stands out due to its unique combination of functional groups and its potential applications across various fields. While similar compounds may share some structural features, the specific arrangement and presence of the chlorophenylsulfonyl group contribute to its distinct properties and uses.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique structure make it a valuable compound for further exploration and development.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDQQIITDWFZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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